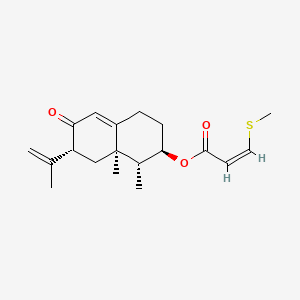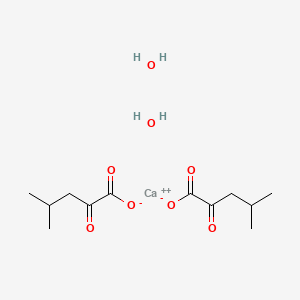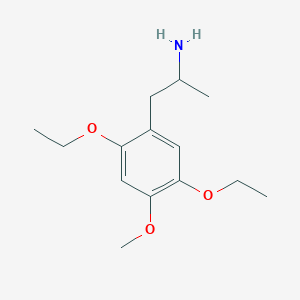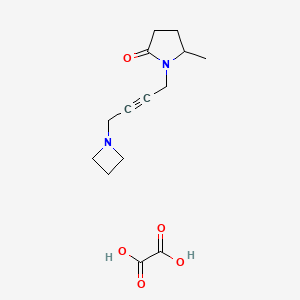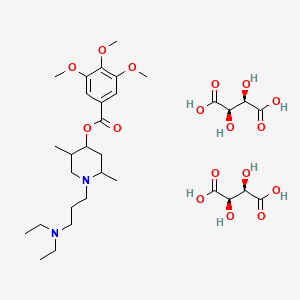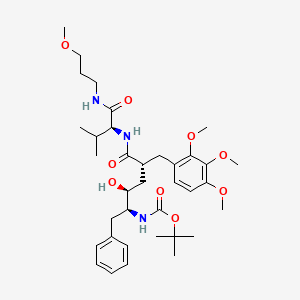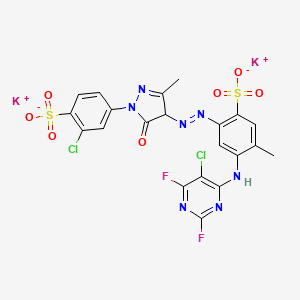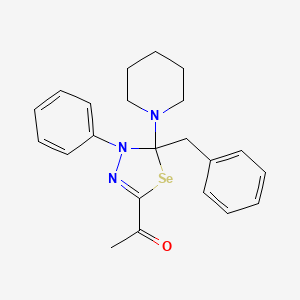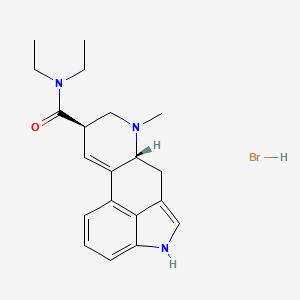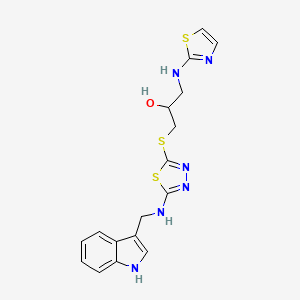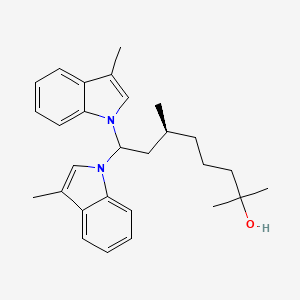
1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Méthodes De Préparation
The synthesis of 1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- involves several steps. One common synthetic route includes the reaction of indole derivatives with specific reagents under controlled conditions. For instance, the reaction of indole with palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions can yield the desired compound . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities.
Analyse Des Réactions Chimiques
1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Applications De Recherche Scientifique
1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate cellular processes and interactions due to its structural similarity to natural indole derivatives.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- involves its interaction with specific molecular targets and pathways. The indole ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing processes like cell growth, apoptosis, and immune responses .
Comparaison Avec Des Composés Similaires
Compared to other indole derivatives, 1H-Indole-1-heptanol, alpha,alpha,epsilon,3-tetramethyl-eta-(3-methyl-1H-indol-1-yl)- stands out due to its unique structural features and functional groups. Similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
3-Methylindole: Known for its role in producing the characteristic odor of feces.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Propriétés
Numéro CAS |
72928-12-2 |
|---|---|
Formule moléculaire |
C28H36N2O |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
(6S)-2,6-dimethyl-8,8-bis(3-methylindol-1-yl)octan-2-ol |
InChI |
InChI=1S/C28H36N2O/c1-20(11-10-16-28(4,5)31)17-27(29-18-21(2)23-12-6-8-14-25(23)29)30-19-22(3)24-13-7-9-15-26(24)30/h6-9,12-15,18-20,27,31H,10-11,16-17H2,1-5H3/t20-/m0/s1 |
Clé InChI |
KOIXQZAWSPOQNS-FQEVSTJZSA-N |
SMILES isomérique |
CC1=CN(C2=CC=CC=C12)C(C[C@@H](C)CCCC(C)(C)O)N3C=C(C4=CC=CC=C43)C |
SMILES canonique |
CC1=CN(C2=CC=CC=C12)C(CC(C)CCCC(C)(C)O)N3C=C(C4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


